4-(Dimethylamino)cyclohexanol
Overview
Description
Synthesis Analysis
4-(Dimethylamino)cyclohexanol is involved in various synthetic processes due to its chemical reactivity and functional group compatibility. For instance, the [4 + 2] cycloaddition of 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene with methyl acrylate involves the synthesis of 4-hydroxymethyl-2-cyclohexen-1-one, highlighting a method of synthesizing cyclohexenone derivatives, showcasing the versatility of dimethylamino-substituted cyclohexanol in organic synthesis (Kozmin, He, & Rawal, 2003).
Molecular Structure Analysis
The mass spectra of stereoisomers of 4-dimethylaminocyclohexanol derivatives reveal differences in molecular ions between cis and trans isomers, providing insights into the molecular structure through fragmentation patterns (Fujiwara & Okabayashi, 1991).
Chemical Reactions and Properties
4-(Dimethylamino)cyclohexanol participates in various chemical reactions, such as the DMAP-catalyzed acetylation of alcohols, showcasing its utility as a catalyst in facilitating acylation reactions under base-free conditions, thus elucidating its chemical properties (Liu, Ma, Liu, & Wang, 2014).
Physical Properties Analysis
Research on the photophysics of 4-dimethylamino 4′-cyanostilbene provides insight into the physical properties of related compounds, revealing dual excited states in non-polar solvents like cyclohexane and the influence of solvent polarity on excited state dynamics (Abraham et al., 1997).
Chemical Properties Analysis
The synthesis of 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid from 4-dimethylaminobenzaldehyde and methyl cyanoacetate followed by analytical studies like NMR and FTIR, along with ultraviolet-visible absorption spectroscopy and cyclic voltammetry, provides comprehensive data on the chemical properties and reactivity of dimethylaminocyclohexanol derivatives (Kotteswaran, Pandian, & Ramasamy, 2016).
Scientific Research Applications
Application 1: Green Solvent
- Summary of Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a compound related to 4-(Dimethylamino)cyclohexanol, has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
- Results or Outcomes : The more advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%). Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes .
Application 2: Catalyst in Synthesis
- Summary of Application : Silver nanoparticles, which can be synthesized using 4-(Dimethylamino)cyclohexanol, have been studied for their potential as catalysts in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one .
- Methods of Application : The study aimed to develop a new inexpensive, fast and efficient green catalytic protocol under mild reaction conditions .
- Results or Outcomes : The results of this study are not detailed in the search results .
Application 3: Synthesis of Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
- Summary of Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a structural analogue of 4-(Dimethylamino)cyclohexanol, has been synthesized using a green chemistry approach .
- Methods of Application : The synthesis was carried out using a base-catalyzed Michael addition reaction. The reaction was performed under solvent-free conditions .
- Results or Outcomes : The synthesis resulted in a high-purity product. The new synthesis route was found to be more sustainable than the patented routes .
Application 4: Synthesis of Silver Nanoparticles
- Summary of Application : 4-(Dimethylamino)cyclohexanol can be used in the synthesis of silver nanoparticles .
- Methods of Application : The specific methods of application are not detailed in the search results .
- Results or Outcomes : The results of this study are not detailed in the search results .
Application 5: Synthesis of Methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate
- Summary of Application : Methyl 5-(dimethylamino)-2,2-dimethyl-5-oxopentanoate, a close structural analogue of 4-(Dimethylamino)cyclohexanol, has been synthesized using a green chemistry approach .
- Methods of Application : The synthesis was carried out using a base-catalyzed Michael addition reaction. The reaction was performed under solvent-free conditions .
- Results or Outcomes : The synthesis resulted in a high-purity product. The new synthesis route was found to be more sustainable than the patented routes .
Application 6: Synthesis of TRANS-4-(DIMETHYLAMINO)CYCLOHEXANOL
- Summary of Application : TRANS-4-(DIMETHYLAMINO)CYCLOHEXANOL, a structural analogue of 4-(Dimethylamino)cyclohexanol, has been synthesized .
- Methods of Application : The specific methods of application are not detailed in the search results .
- Results or Outcomes : The results of this study are not detailed in the search results .
Safety And Hazards
properties
IUPAC Name |
4-(dimethylamino)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-9(2)7-3-5-8(10)6-4-7/h7-8,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNVXNYQNKDYBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293915 | |
Record name | trans-4-(Dimethylamino)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)cyclohexanol | |
CAS RN |
103023-51-4 | |
Record name | trans-4-(Dimethylamino)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001293915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-(Dimethylamino)cyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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